molecular formula C14H12N4O2S B2598463 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2034286-20-7

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2598463
CAS No.: 2034286-20-7
M. Wt: 300.34
InChI Key: USWGIJBHPGZWFB-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrrolidine ring, an oxadiazole ring, and a benzothiazole moiety, making it a versatile molecule for chemical synthesis and biological studies.

Mechanism of Action

Target of Action

The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound interacts with GPBAR1 as a non-steroidal agonist . This interaction induces the mRNA expression of the GPBAR1 target gene pro-glucagon . The compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways . In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The study suggests that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the pyrrolidine and benzothiazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Structural Overview

The compound is characterized by a pyrrolidine ring attached to an oxadiazole moiety and a benzo[d]thiazole group. Its molecular formula is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S with a molecular weight of 326.4 g/mol . The unique structural features contribute to its bioactivity, making it a subject of interest in drug discovery.

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone have shown efficacy against various cancer cell lines:

  • Colon Carcinoma : Compounds with thiazole integration displayed remarkable activity against colon carcinoma HCT-15 cells .
  • Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of PI3K signaling pathways .

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity. Studies have demonstrated that thiazole-containing derivatives can significantly reduce seizure activity:

  • Protective Index : In animal models, certain thiazole-linked pyrrolidinones exhibited high protective indices against seizures induced by pentylenetetrazol (PTZ), indicating their potential as anticonvulsants .

Antimicrobial Activity

The antimicrobial efficacy of thiazole-based compounds has also been documented:

  • Broad-Spectrum Activity : Various derivatives have shown promising antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 7.8 to 93.7 μg/mL .

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole-pyrrolidine hybrids revealed that one specific analogue showed a median effective dose (ED50) significantly lower than standard chemotherapy agents in treating colon cancer cells. This suggests that the compound could be developed further for clinical applications in oncology.

Case Study 2: Anticonvulsant Activity Assessment

In a controlled study assessing the anticonvulsant properties of thiazole derivatives, one compound demonstrated over 90% seizure protection in PTZ-induced models. This highlights the potential for developing new treatments for epilepsy based on this class of compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the oxadiazole, pyrrolidine, and benzothiazole rings, which confer distinct chemical and biological properties

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone represents a novel class of bioactive molecules that combine the oxadiazole and thiazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
  • Pyrrolidine Moiety : A saturated five-membered ring containing one nitrogen atom.
  • Thiazole Component : Another five-membered ring with sulfur and nitrogen.

The combination of these elements potentially enhances the compound's pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing oxadiazole structures have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. The mechanism often involves the inhibition of thymidylate synthase and histone deacetylases (HDAC), leading to apoptosis in cancer cells .

Case Study :
A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against Jurkat T-cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent . This suggests that the oxadiazole scaffold may enhance the anticancer activity of pyrrolidine derivatives.

Antimicrobial Activity

Compounds with thiazole and oxadiazole moieties have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit broad-spectrum antibacterial activity. For example, thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassNotable Findings
AnticancerOxadiazole derivativesSignificant cytotoxicity against various cancer cell lines
AntimicrobialThiazole and oxadiazole derivativesBroad-spectrum activity against bacteria
Anti-inflammatoryPyrrolidine derivativesPotential reduction in inflammatory markers

The biological activity of the compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : Compounds similar to this structure have been shown to act as selective agonists for G-protein-coupled receptors (GPBAR1), influencing metabolic pathways .
  • Cell Cycle Disruption : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that compounds with this scaffold exhibit favorable absorption and distribution characteristics. However, comprehensive toxicological evaluations are necessary to assess safety profiles before clinical applications can be considered.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-14(13-16-10-3-1-2-4-11(10)21-13)18-6-5-9(7-18)12-15-8-20-17-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWGIJBHPGZWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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